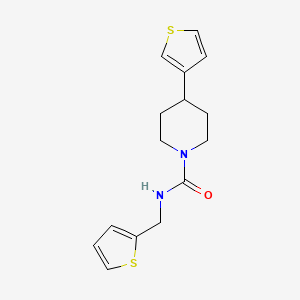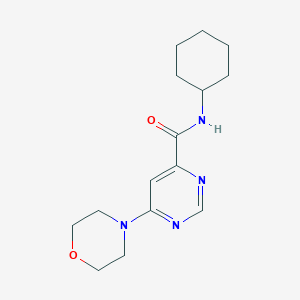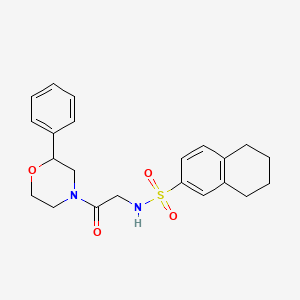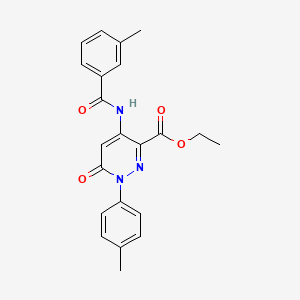![molecular formula C20H23N3O5S B2384032 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1252864-58-6](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition Applications
Compounds with similar structures have been studied for their potential as enzyme inhibitors. For instance, certain thieno[2,3-d]pyrimidine derivatives have been synthesized as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes involved in the nucleotide biosynthesis pathway. These inhibitors are considered potential antitumor agents due to their ability to interfere with DNA synthesis in rapidly proliferating cancer cells (Gangjee et al., 2008).
Antimicrobial Activity
Another area of application for thieno[3,2-d]pyrimidin derivatives is in the development of antimicrobial agents. Research has shown that certain derivatives possess good antibacterial and antifungal activities, comparable to known drugs like streptomycin and fusidic acid. These findings suggest the potential of these compounds in addressing resistant microbial strains (Hossan et al., 2012).
Radioligand Applications
Compounds with similar structures have been used in the synthesis of selective radioligands for imaging purposes, such as [18F]PBR111, which targets the translocator protein (18 kDa) with PET imaging. This application is critical in neuroscience research, especially for studying neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Anticancer Research
Thieno[2,3-d]pyrimidin derivatives have been explored for their anticancer properties, particularly through their action on cellular microtubules and inhibiting angiogenesis, which is a crucial process in tumor growth and metastasis. Specific derivatives have shown significant cytotoxicity against various cancer cells and are being considered as promising candidates for anticancer drug development (Gold et al., 2020).
properties
CAS RN |
1252864-58-6 |
|---|---|
Product Name |
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide |
Molecular Formula |
C20H23N3O5S |
Molecular Weight |
417.48 |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N3O5S/c1-4-5-7-22-19(25)18-16(6-8-29-18)23(20(22)26)12-17(24)21-13-9-14(27-2)11-15(10-13)28-3/h6,8-11H,4-5,7,12H2,1-3H3,(H,21,24) |
InChI Key |
QVMHFYKZJFBYJA-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=CC(=C3)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-adamantyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2383949.png)
![3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2383950.png)



![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2383957.png)


![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2383962.png)

![3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2383968.png)
-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethylidene})amine](/img/structure/B2383969.png)

